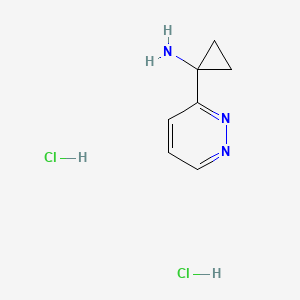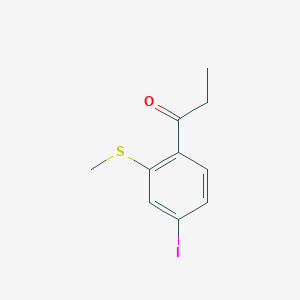
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction used in its synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: It is explored for potential pharmaceutical applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group, in particular, plays a crucial role in its bioactivity. This group is known to modulate the compound’s interaction with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-3-(trifluoromethylthio)benzene
- 2-Difluoromethoxy-3-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the number and position of halogen atoms and functional groups. The presence of the trifluoromethylthio group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H3Cl2F5OS |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
YSWCWBKPJUEGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
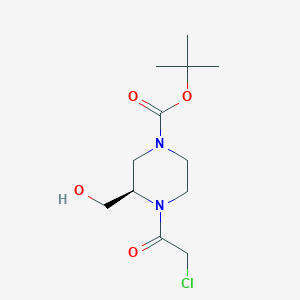

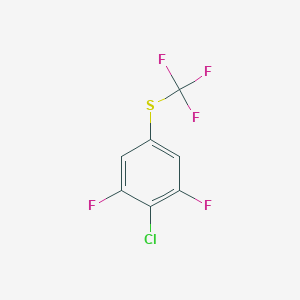

![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

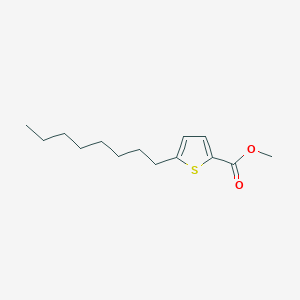
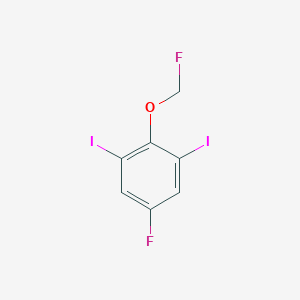
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
